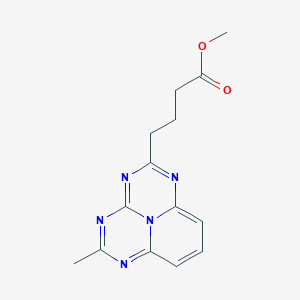
Ethyl benzyl(ethyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl benzyl(ethyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates. Phosphinates are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one oxygen atom. These compounds are of significant interest due to their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl benzyl(ethyl)phosphinate can be synthesized through various methods. One common approach involves the palladium-catalyzed arylation of ethyl benzyloxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function . Another method includes the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with a wide range of electrophiles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions: Ethyl benzyl(ethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinates to phosphines.
Substitution: Substitution reactions involve the replacement of one group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are frequently employed.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl benzyl(ethyl)phosphinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl benzyl(ethyl)phosphinate involves its interaction with molecular targets such as enzymes. Phosphinates can act as enzyme inhibitors by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity . This interaction often involves the formation of a stable complex between the phosphinate and the enzyme’s active site.
Comparison with Similar Compounds
- Ethyl phosphinate
- Benzyl phosphinate
- Diethyl phosphinate
Comparison: Ethyl benzyl(ethyl)phosphinate is unique due to the presence of both ethyl and benzyl groups, which can influence its reactivity and interaction with biological targets. Compared to simpler phosphinates like ethyl phosphinate, the additional benzyl group can enhance the compound’s lipophilicity and binding affinity to certain enzymes .
Properties
CAS No. |
64199-24-2 |
|---|---|
Molecular Formula |
C11H17O2P |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
[ethoxy(ethyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C11H17O2P/c1-3-13-14(12,4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
WCJHSNRQFMGQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


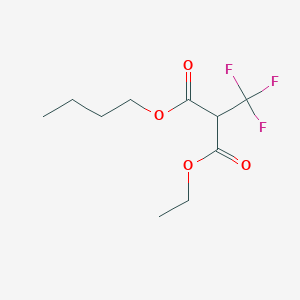
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)
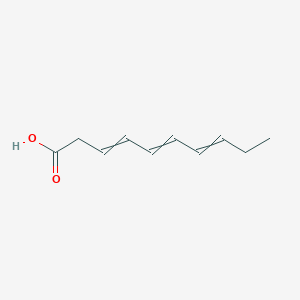

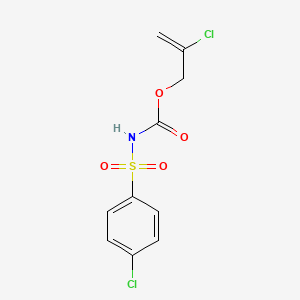
![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
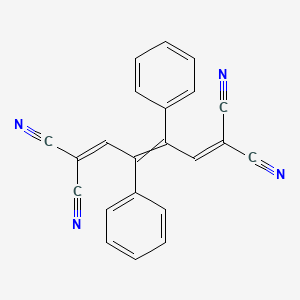
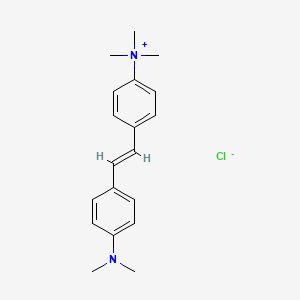

![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)


